REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH2:14])[CH:12]=[CH2:13]>O1CCCC1>[C:4]1([CH:3]=[CH:2][CH2:1][NH:14][CH2:11][CH:12]=[CH2:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
then stirred 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to slowly come to room temperature
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 500 mL of ethyl acetate and 200 ml of water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an amber oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on an 8×15 cm silica column
|
Type
|
WASH
|
Details
|
eluting with 5% methanol/chloroform
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CCNCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |